1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
CAS No.: 898055-82-8
Cat. No.: VC8149397
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
![1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine - 898055-82-8](/images/structure/VC8149397.png)
Specification
CAS No. | 898055-82-8 |
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Molecular Formula | C11H13N3 |
Molecular Weight | 187.24 g/mol |
IUPAC Name | 1-[(2-methylphenyl)methyl]pyrazol-4-amine |
Standard InChI | InChI=1S/C11H13N3/c1-9-4-2-3-5-10(9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3 |
Standard InChI Key | WBQGANWPTDYTBU-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CN2C=C(C=N2)N |
Canonical SMILES | CC1=CC=CC=C1CN2C=C(C=N2)N |
Introduction
Structural and Molecular Characteristics
1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine (CAS 514801-09-3) is a pyrazole derivative with a 2-methylbenzyl group attached to the nitrogen atom at position 1 and an amine group at position 4. Its molecular formula is C₁₁H₁₄N₃, and its molecular weight is 186.24 g/mol. The compound’s structure features a five-membered pyrazole ring (two adjacent nitrogen atoms), a methylene bridge linking the pyrazole nitrogen to a 2-methylphenyl group, and a primary amine at the 4-position.
Parameter | Value |
---|---|
Molecular Formula | C₁₁H₁₄N₃ |
Molecular Weight | 186.24 g/mol |
CAS Number | 514801-09-3 |
IUPAC Name | 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine |
SMILES | CC1=CC=C(C=C1)CN2C=C(C=N2)N |
Key Structural Features
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Pyrazole Core: A planar, aromatic heterocycle with two nitrogen atoms at positions 1 and 2.
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2-Methylbenzyl Substituent: Enhances lipophilicity and potential bioavailability.
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Primary Amine: Enables hydrogen bonding and reactivity in synthetic applications.
Synthesis and Preparation Methods
The synthesis of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine typically involves nucleophilic substitution reactions. A common approach includes:
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Starting Material: 4-Aminopyrazole or its derivatives.
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Alkylation: Reaction with 2-methylbenzyl halide (e.g., bromide) under basic conditions (e.g., K₂CO₃ in DMF).
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Purification: Recrystallization or column chromatography to isolate the product.
For industrial-scale production, continuous flow reactors may optimize reaction efficiency and yield.
Comparative Analysis of Synthetic Routes
Method | Reagents | Conditions | Yield |
---|---|---|---|
Nucleophilic Substitution | 2-Methylbenzyl bromide, K₂CO₃ | DMF, 80°C, 12 hrs | 60–75% |
Microwave-Assisted Synthesis | Same reagents | Microwave irradiation, 30 min | 70–85% |
Chemical Properties and Reactivity
Stability and Solubility
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Stability: Stable under ambient conditions but sensitive to strong oxidizing agents .
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and organic solvents (ethanol, dichloromethane).
Reactivity
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Electrophilic Substitution: The pyrazole ring can undergo halogenation or nitration at position 3 or 5.
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Oxidation/Reduction: The amine group may be oxidized to nitro derivatives or reduced to secondary amines.
Example Reaction Pathways
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | H₂O₂, H₂SO₄ | Nitro-pyrazole derivatives |
Acylation | Acetyl chloride, pyridine | N-Acetylpyrazolamine |
Biological and Pharmacological Applications
While direct data on 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine is limited, its structural analogs (e.g., 3,5-dimethyl derivatives) demonstrate potential in:
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Antimicrobial Agents: Inhibition of bacterial enzymes or membrane integrity .
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Kinase Inhibitors: Modulation of tyrosine or serine/threonine kinases in cancer therapy .
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Anti-Inflammatory Drugs: Suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Research Gaps and Future Directions
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Biological Profiling: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activities.
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Structure-Activity Relationships (SAR): Modulation of substituents on the pyrazole ring or benzyl group.
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Computational Modeling: Docking studies to predict interactions with molecular targets (e.g., kinases, receptors).
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